5-[(3,4-Dichlorophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(3,4-Dichlorophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a furan ring, and a dichlorophenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,4-Dichlorophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazine derivatives and carbon disulfide.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via nucleophilic substitution reactions using 3,4-dichlorobenzyl chloride.
Attachment of the Furan Ring: The furan ring can be attached through a coupling reaction with furfural or its derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(3,4-Dichlorophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group or the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate solvent and temperature conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-[(3,4-Dichlorophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may interfere with cellular pathways such as signal transduction, metabolic pathways, or DNA replication.
Comparison with Similar Compounds
Similar Compounds
5-[(3,4-Dichlorophenyl)methylthio]-1,2,4-triazole: Lacks the furan ring but shares the triazole and dichlorophenyl groups.
3-(2-Furyl)-1,2,4-triazole-4-ylamine: Lacks the dichlorophenyl group but contains the triazole and furan rings.
Uniqueness
5-[(3,4-Dichlorophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine is unique due to the combination of its structural features, which contribute to its distinct chemical and biological properties. The presence of both the dichlorophenyl and furan rings, along with the triazole core, provides a versatile scaffold for various applications.
Properties
Molecular Formula |
C13H10Cl2N4OS |
---|---|
Molecular Weight |
341.2 g/mol |
IUPAC Name |
3-[(3,4-dichlorophenyl)methylsulfanyl]-5-(furan-2-yl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C13H10Cl2N4OS/c14-9-4-3-8(6-10(9)15)7-21-13-18-17-12(19(13)16)11-2-1-5-20-11/h1-6H,7,16H2 |
InChI Key |
UPLXZPPPHFIFQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(N2N)SCC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.